

# Cross-study comparison of iron sucrose efficacy in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Iron sucrose |           |
| Cat. No.:            | B10761154    | Get Quote |

## Comparative Efficacy of Iron Sucrose Across Different Disease Models

This guide provides a cross-study comparison of the efficacy of intravenous **iron sucrose** in treating iron-deficiency anemia (IDA) associated with various disease models, including Chronic Kidney Disease (CKD), general Iron-Deficiency Anemia, and Inflammatory Bowel Disease (IBD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **iron sucrose**'s performance.

#### **Mechanism of Action of Iron Sucrose**

Intravenous **iron sucrose** is a complex of polynuclear iron (III)-hydroxide in sucrose.[1] Following administration, the complex is taken up by the reticuloendothelial system (RES), primarily macrophages, where it is dissociated into iron and sucrose.[2][3] The iron is then released, binds to transferrin, and is transported to the bone marrow for incorporation into hemoglobin within erythroid precursor cells, ultimately leading to the formation of mature red blood cells.[1][4] This pathway bypasses the gastrointestinal tract, ensuring rapid iron delivery for patients who cannot tolerate or effectively absorb oral iron supplements.[3][5]





Click to download full resolution via product page

Caption: Mechanism of action for intravenous **iron sucrose**.



### **Efficacy in Chronic Kidney Disease (CKD)**

Intravenous iron is often the preferred route for iron administration in CKD patients, particularly those on hemodialysis, as it is considered superior to oral iron in increasing hemoglobin concentrations.[2][6][7] Studies consistently show that **iron sucrose** effectively treats iron deficiency in CKD patients, leading to increased hemoglobin, serum ferritin, and transferrin saturation (TSAT), regardless of dialysis status or concurrent use of erythropoiesis-stimulating agents (ESAs).[6]

**Ouantitative Data Summary: CKD Models** 

| Study /<br>Patient<br>Group      | Baseline<br>Hemoglo<br>bin (g/dL) | Post-<br>Treatmen<br>t<br>Hemoglo<br>bin (g/dL) | Baseline<br>Ferritin<br>(ng/mL) | Post-<br>Treatmen<br>t Ferritin<br>(ng/mL) | Baseline<br>TSAT (%) | Post-<br>Treatment<br>TSAT (%) |
|----------------------------------|-----------------------------------|-------------------------------------------------|---------------------------------|--------------------------------------------|----------------------|--------------------------------|
| CKD Patients[8] [9]              | 10.2 ± 1.7                        | Not<br>Reported                                 | 177 ±<br>123.8                  | 811 ±<br>294.1 (at 2<br>days)              | 18.5 ± 8.5           | 40.2 ± 22.3 (at 2 days)        |
| CKD (vs.<br>Ferumoxyt<br>ol)[10] | ~10.0<br>(mean)                   | +0.7 ± 0.1<br>(change)                          | Not<br>Reported                 | Not<br>Reported                            | Not<br>Reported      | Not<br>Reported                |

#### **Experimental Protocols: CKD Studies**

- Study by Gupta et al. (2003): This study evaluated an accelerated, high-dose regimen in 107 anemic CKD patients.[8][9]
  - Methodology: Patients received intravenous iron sucrose at a dose of 500 mg infused over three hours on two consecutive days.[8][9]
  - Key Parameters Measured: Iron indices (transferrin saturation, ferritin) were measured at baseline and at two and seven days post-treatment. Hemoglobin was measured at baseline.[8][9]



- Study by Provenzano et al. (2013): This was a phase II, randomized, open-label, active-controlled, multicenter trial comparing ferumoxytol to **iron sucrose** in 162 CKD patients with IDA.[10]
  - Methodology: The iron sucrose group received 1.0 g administered as either a slow injection or infusion (10 doses for dialysis patients and 5 doses for non-dialysis patients).
     [10]
  - Key Parameters Measured: The primary endpoint was the change in hemoglobin from baseline to week 5.[10]

### **Efficacy in Iron-Deficiency Anemia (IDA)**

For adult patients with IDA who are intolerant to or have an unsatisfactory response to oral iron therapy, intravenous **iron sucrose** has been shown to be a safe and effective alternative.[11] [12] It leads to significant increases in both hemoglobin and serum ferritin levels.[11][12]

**Ouantitative Data Summary: IDA Models** 

| Study / Patient<br>Group          | Baseline<br>Hemoglobin<br>(g/dL) | Post-<br>Treatment<br>Hemoglobin<br>(g/dL)             | Baseline<br>Ferritin<br>(ng/mL) | Post-<br>Treatment<br>Ferritin<br>(ng/mL) |
|-----------------------------------|----------------------------------|--------------------------------------------------------|---------------------------------|-------------------------------------------|
| Adult IDA Patients[11][12]        | 8.54 (mean)                      | 12.1 (mean)                                            | 7.63 (mean)                     | 99.0 (mean)                               |
| Pregnant Women with IDA[13]       | 9.69 ± 0.82                      | 10.91 ± 0.78 (at<br>6 weeks)                           | 26.7 ± 12.92                    | 65.34 ± 15.73 (at term)                   |
| Pregnant<br>Women with<br>IDA[14] | Not Reported                     | +1.1 (at 1 wk),<br>+2.3 (at 2 wks),<br>+3.0 (at 3 wks) | Not Reported                    | Not Reported                              |

#### **Experimental Protocols: IDA Studies**

• Study by Al-Momen et al. (2011): This study evaluated the efficacy and safety of intravenous **iron sucrose** in 86 adult patients with IDA who had intolerance or no effect with oral iron



therapy.[11][12]

- Methodology: Patients received a weekly dose of 200 mg of intravenous iron sucrose until the hemoglobin level was corrected or the total calculated dose was administered.[11]
   [12]
- Key Parameters Measured: Hemoglobin and serum ferritin levels were measured before and after the treatment course.[11][12]
- Study by Rathod et al. (2019): This study assessed the efficacy of **iron sucrose** in 106 pregnant women with IDA who were intolerant to or non-compliant with oral iron.[13]
  - Methodology: The total required dose of iron sucrose was calculated using Ganzoni's formula and administered intravenously.[13]
  - Key Parameters Measured: Hemoglobin was checked pre-treatment, 6 weeks post-treatment, and at term. Serum ferritin was checked pre-treatment and at term.[13]

#### **Efficacy in Inflammatory Bowel Disease (IBD)**

Anemia is a common complication of IBD, and intravenous **iron sucrose** is an effective treatment, especially for patients who respond poorly to or cannot tolerate oral iron.[15][16] Studies show that **iron sucrose** can successfully treat IBD-associated anemia, with a high response rate within weeks of treatment.[15]

#### **Quantitative Data Summary: IBD Models**



| Study / Patient<br>Group                | Baseline<br>Hemoglobin (g/dL) | Post-Treatment<br>Hemoglobin (g/dL) | Response Rate (Hb<br>increase ≥2 g/dL)                  |
|-----------------------------------------|-------------------------------|-------------------------------------|---------------------------------------------------------|
| IBD Patients with Anemia[15]            | 9.7 (average)                 | Not Reported                        | 91% (54 of 59<br>patients) responded<br>within 12 weeks |
| Pediatric IBD with IDA[17][18]          | 9.1 ± 1.4                     | 11.9 ± 1.8                          | 58.7% achieved goal<br>Hb increase                      |
| Severe IBD-<br>associated<br>Anemia[19] | ≤ 10.5                        | Not Reported                        | 65% (67 of 103<br>patients) responded<br>within 4 weeks |

#### **Experimental Protocols: IBD Studies**

- Study by Erichsen et al. (2004): This retrospective study evaluated 61 patients with IBD and anemia.[15]
  - Methodology: Patients were treated with an average **iron sucrose** dose of  $1.4 \pm 0.5$  g. The indication was poor response or intolerance to oral iron.[15]
  - Key Parameters Measured: Treatment response was defined as an increase in hemoglobin of ≥20 g/L (2 g/dL) or to normal levels (≥120 g/L or 12 g/dL).[15]
- Study by Kuin et al. (2019): This retrospective study assessed the safety and efficacy of intravenous iron sucrose (IVIS) in 88 pediatric IBD patients.[17][18]
  - Methodology: Medical records of patients under 22 years of age who received IVIS were reviewed.[17][18]
  - Key Parameters Measured: Efficacy was defined as a ≥2 g/dL increase in hemoglobin within 12 weeks of starting IVIS.[17][18]
- Study by Gasche et al. (2001): A prospective, open-label, multicenter trial involving 103
  patients with severe IBD-associated anemia (Hb ≤ 10.5 g/dL).[19]



- Methodology: Patients were treated for 4 weeks with a total iron sucrose dose of 1.2 g.
   [19]
- Key Parameters Measured: Treatment response was defined as an increase in hemoglobin of ≥2.0 g/dL.[19]

#### **Generalized Experimental Workflow**

The assessment of intravenous **iron sucrose** efficacy typically follows a structured clinical trial workflow, from patient screening to post-treatment follow-up, to evaluate changes in key hematological and iron status parameters.





Click to download full resolution via product page

Caption: Generalized workflow for an **iron sucrose** clinical trial.



#### Conclusion

Across different disease models—Chronic Kidney Disease, Iron-Deficiency Anemia, and Inflammatory Bowel Disease—intravenous **iron sucrose** consistently demonstrates efficacy in replenishing iron stores and increasing hemoglobin levels. It serves as a vital therapeutic option for patients who cannot be managed effectively with oral iron supplementation. While the specific dosing regimens and patient populations vary, the data supports its role in rapidly correcting anemia and improving key iron indices. The choice of **iron sucrose** should be based on the specific clinical context, patient needs, and underlying disease pathology.[6][11][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Iron Sucrose PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Iron sucrose? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mrmed.in [mrmed.in]
- 6. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Oral Versus Injectable Iron in Patients With Chronic Kidney Disease: A Two-Year Cross-Sectional Study Conducted at a Rural Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of an accelerated iron sucrose dosing regimen in patients with chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. ijrcog.org [ijrcog.org]
- 14. Effectiveness of Intravenous Iron Sucrose in Management of Iron-Deficient Anemia of Pregnancy at Rural Hospital Set Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of anaemia in inflammatory bowel disease with iron sucrose PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Safety and Efficacy of Intravenous Iron Sucrose for Iron-Deficiency Anemia in Children and Adolescents With Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prediction of response to iron sucrose in inflammatory bowel disease-associated anemia
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of iron sucrose efficacy in different disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761154#cross-study-comparison-of-iron-sucrose-efficacy-in-different-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com